molecular formula C17H22O4 B1264868 1-Dehydro-[6]-gingerdione

1-Dehydro-[6]-gingerdione

Cat. No.: B1264868
M. Wt: 290.4 g/mol
InChI Key: FZWNRFAUDBWSKY-QNQPVOBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dehydro-[6]-gingerdione is a hydroxycinnamic acid.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

1-Dehydro-[6]-gingerdione has been evaluated for its antioxidant and anti-inflammatory activities. In vitro studies have shown that it possesses significant antioxidant properties. Specifically, it has demonstrated the ability to attenuate lipopolysaccharide (LPS)-elicited increases of prostaglandin E2 in murine macrophages and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in a concentration-dependent manner, contributing to the understanding of the potential beneficial effects of consuming ginger as a food or dietary supplement (Li et al., 2012).

Histone Deacetylase Inhibition

This compound has shown potential as a histone deacetylase inhibitor, indicating its possible role in cancer treatment. In a study, it exhibited histone deacetylase inhibitory activities in micromolar concentrations, suggesting its utility as a lead compound for developing anticancer agents with both histone deacetylase inhibitory and radical scavenging abilities (Kumboonma et al., 2017).

NF-κB Activation Suppression

Research on 1-dehydro-[10]-gingerdione, a related compound, has revealed its ability to inhibit IKKβ activity for NF-κB activation and suppress NF-κB-regulated expression of inflammatory genes. This finding is crucial in understanding the molecular basis of ginger's pharmacological properties in reducing inflammatory pain and arthritic swelling (Lee et al., 2012).

Quinone Reductase Induction and Anti-inflammatory Effects

This compound was also found to induce quinone reductase activity and inhibit nitric oxide synthesis in activated macrophages, highlighting its potential as an anti-inflammatory agent (Li et al., 2011).

Inhibition of Cell Adhesion

This compound has been implicated in inhibiting cell adhesion, suggesting potential therapeutic applications in treating inflammatory diseases (Lee et al., 2011).

Blood-Brain Barrier Permeability

This compound has been studied for its ability to cross the blood-brain barrier, which is significant for its potential effects in the central nervous system (Simon et al., 2020).

Properties

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

(1E,3Z)-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)deca-1,3-dien-5-one

InChI

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-12,19-20H,3-6H2,1-2H3/b9-7+,15-12-

InChI Key

FZWNRFAUDBWSKY-QNQPVOBRSA-N

Isomeric SMILES

CCCCCC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)OC)\O

SMILES

CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O

Canonical SMILES

CCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O

Synonyms

6-dehydrogingerdione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Dehydro-[6]-gingerdione
Reactant of Route 2
Reactant of Route 2
1-Dehydro-[6]-gingerdione
Reactant of Route 3
1-Dehydro-[6]-gingerdione
Reactant of Route 4
1-Dehydro-[6]-gingerdione
Reactant of Route 5
1-Dehydro-[6]-gingerdione
Reactant of Route 6
1-Dehydro-[6]-gingerdione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.